7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 220835-17-6
VCID: VC3172513
InChI: InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)
SMILES: COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

CAS No.: 220835-17-6

Cat. No.: VC3172513

Molecular Formula: C19H15N3O2

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 220835-17-6

Specification

CAS No. 220835-17-6
Molecular Formula C19H15N3O2
Molecular Weight 317.3 g/mol
IUPAC Name 7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23)
Standard InChI Key VAOBJTRTUSWVKW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4

Introduction

Chemical Structure and Properties

Structural Features

7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol belongs to the pyrrolo[2,3-d]pyrimidine family, which shares structural similarities with purine bases and nucleosides. This makes it a scaffold of interest in medicinal chemistry and drug design. The compound features a bicyclic core structure consisting of a pyrrole ring fused with a pyrimidine ring, with specific substituents at key positions:

  • Position 4: Hydroxyl group (forming the 4-ol functionality)

  • Position 5: Phenyl group

  • Position 7: 4-Methoxyphenyl group

The presence of these substituents creates a nearly planar heterocyclic system, similar to related pyrrolo[2,3-d]pyrimidine derivatives . The 4-methoxyphenyl group at position 7 likely contributes to the compound's lipophilicity while providing a position for hydrogen bonding through the methoxy oxygen.

Physical and Chemical Properties

Based on structural analysis of similar compounds, 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol would be expected to have the following properties:

PropertyValue/Description
Molecular FormulaC19H15N3O2
Molecular WeightApproximately 317.35 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityLimited water solubility due to aromatic rings; better solubility in organic solvents
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (N atoms, O atoms)
Functional GroupsHydroxyl, methoxy, aromatic rings

The hydroxyl group at position 4 enables hydrogen bonding but may limit membrane permeability due to its polarity, a characteristic observed in similar compounds. The strategic placement of the phenyl and 4-methoxyphenyl substituents likely influences the compound's electronic properties and potential interactions with biological targets.

Synthesis Methods

Common Synthetic Routes

The synthesis of 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol likely follows similar pathways to those used for structurally related pyrrolo[2,3-d]pyrimidine derivatives. Based on synthetic approaches for similar compounds, a potential multi-step synthesis would involve:

  • Initial formation of an appropriately substituted pyrimidine precursor

  • Introduction of the phenyl group at position 5

  • Cyclization to form the pyrrole ring

  • Introduction of the 4-methoxyphenyl group at position 7

  • Formation of the 4-hydroxyl group, potentially via hydrolysis of a 4-chloro intermediate

Similar compounds have been synthesized through routes involving 4-chloropyrrolo[2,3-d]pyrimidine intermediates . For instance, the synthesis could involve the preparation of 7-(4-methoxyphenyl)-5-phenyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by hydrolysis to obtain the 4-ol derivative.

Reaction Conditions and Yield Optimization

Optimal reaction conditions for synthesizing this compound would likely involve:

  • Temperature control: Cyclization steps typically require temperatures between 80-100°C for efficient ring closure

  • Catalyst selection: Appropriate catalysts can enhance reaction efficiency

  • Solvent selection: Dimethyl sulfoxide (DMSO) has been used effectively for similar reactions

  • Purification techniques: Recrystallization from appropriate solvents to ensure high purity

The hydrolysis of 4-chloro intermediates to form the 4-ol derivative typically requires careful control of reaction conditions to maximize yield while minimizing side reactions. The yield of similar compound syntheses reported in the literature varies widely, with some achieving yields above 80% .

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol would be expected to be influenced by its key structural features:

  • The hydroxyl group at position 4 enables hydrogen bonding interactions with potential biological targets but may limit membrane permeability

  • The phenyl group at position 5 likely enhances lipophilicity and may participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites

  • The 4-methoxyphenyl group at position 7 contributes to the compound's electronic properties and provides additional potential for hydrogen bonding

Similar pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potential as CDK2 (Cyclin-Dependent Kinase 2) inhibitors , suggesting that this compound might also possess kinase inhibitory activity. The careful positioning of substituents around the heterocyclic core is critical for optimizing interactions with target enzymes.

Comparative Analysis with Related Compounds

Effect of Substituents on Activity

The specific arrangement of substituents in 7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol distinguishes it from related compounds. Comparative analysis with similar structures reveals important structure-activity trends:

Substituent PositionEffect on Properties and Activity
Position 4 (OH vs other groups)The hydroxyl group enables hydrogen bonding but introduces polarity; replacement with amine derivatives would increase basicity and potentially improve intracellular target engagement
Position 5 (Phenyl)Phenyl substitution enhances lipophilicity and potential for π-π interactions; other aromatic groups might tune selectivity for specific targets
Position 7 (4-Methoxyphenyl)The methoxy group introduces additional hydrogen bonding capacity; the phenyl ring likely improves target affinity but may reduce solubility

Compounds with chlorine at position 4 have been reported to serve as useful intermediates for further functionalization , suggesting that the 4-ol derivative might also serve as a versatile intermediate for developing more complex molecules.

Structural Variations and Their Impact

Various structural modifications of the core pyrrolo[2,3-d]pyrimidine scaffold have been investigated:

  • Variations at position 4: Replacement of the hydroxyl group with sulfur-containing groups like in 2-(5-phenyl-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylthio)acetohydrazide has been explored

  • Additional heterocyclic fusion: The incorporation of additional rings, such as tetrazole, can create compounds like 5-methyl-9-phenyl-7H-pyrrolo[2′,3′:4,5]pyrimido[1,6-d]tetrazole

  • Incorporation into larger structures: The core structure has been incorporated into more complex molecules, such as (2E)-1-{4-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one

These modifications can significantly alter the physicochemical properties and biological activities of the compounds, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for medicinal chemistry applications.

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